molecular formula C10H15N3 B042416 1-(Pyridin-4-ylmethyl)piperazine CAS No. 62089-74-1

1-(Pyridin-4-ylmethyl)piperazine

Cat. No. B042416
M. Wt: 177.25 g/mol
InChI Key: XZYLSJPLCLKCMR-UHFFFAOYSA-N
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Patent
US08053457B2

Procedure details

The title compound is synthesized by coupling of 1-Pyridin-4-ylmethyl-piperazine (commercially available from ABCR GmbH) and bromoacetonitrile analogously to the preparation of Intermediate 149.2 as a colorless oil; ES-MS: M+=217.2: 1HNMR(CDCl3) 8.55 (d, 2H), 7.25 (d, 2H), 3.50 (s, 4H), 2.70-2.40 (m, 8H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:3][CH:2]=1.Br[CH2:15][C:16]#[N:17]>>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][N:8]2[CH2:13][CH2:12][N:11]([CH2:15][C:16]#[N:17])[CH2:10][CH2:9]2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)CN1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
analogously to the preparation of Intermediate 149.2 as a colorless oil

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CN1CCN(CC1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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